The Discovery and History of Angiogenin (108-122): A C-Terminal Peptide with Inhibitory Activity
The Discovery and History of Angiogenin (108-122): A C-Terminal Peptide with Inhibitory Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenin (ANG), a 14.1 kDa protein first isolated in 1985 by Vallee and colleagues from the conditioned medium of human adenocarcinoma cells, is a potent stimulator of new blood vessel growth, a process known as angiogenesis.[1][2] A member of the ribonuclease (RNase) A superfamily, ANG's biological activity is intrinsically linked to its ribonucleolytic function.[1] While the full-length protein is a key player in both physiological and pathological angiogenesis, subsequent research has unveiled that specific fragments of ANG can act as inhibitors of its function. This technical guide focuses on the discovery, history, and functional characterization of a C-terminal fragment of human angiogenin, specifically the peptide sequence corresponding to amino acid residues 108-122. This peptide has been identified as a key inhibitor of ANG's enzymatic and angiogenic activities, making it a subject of interest for therapeutic development.
Discovery and Initial Characterization
The first indication that the C-terminal region of angiogenin could modulate its activity came from a seminal 1989 study by Rybak et al.[1] This research group synthesized a series of peptides corresponding to different regions of the ANG sequence and tested their ability to interfere with ANG's known functions. Their findings revealed that synthetic peptides from the C-terminal region, including a peptide encompassing residues 108-121, were capable of inhibiting both the enzymatic and biological activities of the full-length ANG protein.[1] In contrast, peptides derived from the N-terminal region showed no such inhibitory effects. This pivotal study established the C-terminus of angiogenin as a potential regulatory domain and introduced the concept of using ANG-derived peptides as inhibitors.
The peptide Angiogenin (108-122), with the sequence H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH, was subsequently identified as a significant inhibitor of ANG's ribonucleolytic activity. Further studies by the same research group provided more quantitative data on the inhibitory potential of C-terminal peptides.
Quantitative Data on Inhibitory Activity
The inhibitory effects of Angiogenin (108-122) and related C-terminal peptides have been quantified in various assays. The key findings are summarized in the table below.
| Peptide | Assay | Substrate | Reported Inhibition | Ki Value | Reference |
| Angiogenin (108-122) | Ribonucleolytic Activity Assay | tRNA | 39% inhibition | Not explicitly reported for this fragment | |
| C-terminal peptide | Ribonucleolytic Activity Assay | Not specified | Not applicable | 278 µM | |
| Angiogenin (108-123) | Chick Chorioallantoic Membrane (CAM) Assay | In vivo neovascularization | Significant decrease | Not applicable |
Mechanism of Action
The inhibitory mechanism of Angiogenin (108-122) is believed to be through direct interaction with the full-length angiogenin protein, thereby preventing it from effectively binding to its substrate or cellular receptors. While the precise conformational changes induced by this interaction are not fully elucidated, the C-terminal region of angiogenin is known to play a crucial role in both its enzymatic activity and its interaction with cellular components. It is hypothesized that the (108-122) peptide competes with or disrupts the native conformation of the C-terminus, which is necessary for ANG's biological functions.
Full-length angiogenin exerts its pro-angiogenic effects through a multi-step process that includes binding to endothelial cell surface receptors, internalization, and translocation to the nucleus. Once in the nucleus, it stimulates ribosomal RNA (rRNA) transcription, a critical step for cell proliferation and angiogenesis. Furthermore, angiogenin activates intracellular signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and the protein kinase B (Akt) pathways, which are crucial for cell survival, migration, and proliferation. By inhibiting the primary actions of angiogenin, the (108-122) peptide effectively blocks these downstream signaling events.
Below is a diagram illustrating the proposed inhibitory mechanism of Angiogenin (108-122).
Caption: Proposed inhibitory mechanism of Angiogenin (108-122).
Experimental Protocols
The characterization of Angiogenin (108-122) and its inhibitory effects have relied on several key experimental methodologies.
Peptide Synthesis
Synthetic peptides corresponding to the C-terminal region of angiogenin, including the 108-122 fragment, were first produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
General Solid-Phase Peptide Synthesis (Fmoc/tBu strategy) Protocol:
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Resin Swelling: The solid support resin is swollen in a suitable solvent (e.g., dimethylformamide - DMF).
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Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically piperidine in DMF.
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Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.
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Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. Coupling reagents such as HBTU/HOBt are commonly used.
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Washing: The resin is washed to remove excess reagents and byproducts.
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Repeat: Steps 2-5 are repeated for each amino acid in the desired sequence.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
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Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final peptide is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Ribonucleolytic Activity Assay
The enzymatic activity of angiogenin and the inhibitory effect of the 108-122 peptide were assessed by measuring the cleavage of a ribonucleic acid substrate.
General Protocol:
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Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the RNA substrate (e.g., tRNA), and angiogenin at a specific concentration.
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Inhibitor Addition: For inhibition assays, the Angiogenin (108-122) peptide is pre-incubated with angiogenin before the addition of the substrate.
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Incubation: The reaction is incubated at a controlled temperature for a defined period.
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Reaction Termination: The reaction is stopped, for example, by adding a precipitating agent like perchloric acid to separate the undigested RNA from the acid-soluble cleavage products.
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Quantification: The amount of RNA cleavage is quantified. This can be done by measuring the absorbance of the acid-soluble supernatant at 260 nm or by analyzing the RNA fragments using gel electrophoresis.
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Inhibition Calculation: The percentage of inhibition is calculated by comparing the activity of angiogenin in the presence and absence of the inhibitor.
Chick Chorioallantoic Membrane (CAM) Assay
The in vivo anti-angiogenic activity of Angiogenin (108-123) was demonstrated using the chick chorioallantoic membrane (CAM) assay. This assay is a widely used model to study angiogenesis.
General Protocol:
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Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
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Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.
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Sample Application: On a later embryonic day (e.g., day 9 or 10), a carrier (e.g., a sterile filter disc or a gel-based pellet) containing the test substance (angiogenin alone or with the inhibitory peptide) is placed on the CAM.
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Incubation: The eggs are resealed and returned to the incubator for a few days (typically 2-3 days).
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Observation and Quantification: The CAM is observed under a stereomicroscope. The angiogenic response is quantified by counting the number of new blood vessels growing towards the implant or by measuring the area of neovascularization.
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Comparison: The angiogenic response in the presence of the inhibitor is compared to the response with angiogenin alone and a negative control.
The following diagram illustrates a general workflow for the experimental characterization of Angiogenin (108-122).
Caption: Experimental workflow for the synthesis and functional characterization of Angiogenin (108-122).
Angiogenin Signaling Pathways and Inhibition
Full-length angiogenin is known to activate several key signaling pathways in endothelial cells that are critical for angiogenesis. The inhibitory peptide Angiogenin (108-122) is presumed to prevent the initiation of these cascades by blocking the initial interaction of angiogenin with the cell.
Caption: Overview of Angiogenin-activated signaling pathways.
Conclusion and Future Directions
The discovery of the inhibitory properties of the Angiogenin (108-122) peptide marked a significant step in understanding the structure-function relationship of angiogenin. This C-terminal fragment has served as a valuable tool for probing the mechanisms of ANG action and as a lead compound for the development of more potent and specific angiogenin inhibitors. Future research in this area may focus on several key aspects:
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High-Resolution Structural Studies: Determining the crystal or NMR structure of the Angiogenin:Angiogenin (108-122) complex would provide detailed insights into the molecular basis of inhibition.
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Development of More Potent Analogs: Rational design and chemical modification of the 108-122 peptide sequence could lead to the development of inhibitors with improved affinity and stability.
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In Vivo Efficacy Studies: Further investigation of the therapeutic potential of Angiogenin (108-122) and its derivatives in preclinical models of cancer and other angiogenesis-dependent diseases is warranted.
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Elucidation of Specific Signaling Interactions: While it is presumed that the peptide acts by inhibiting full-length ANG, direct interactions of the peptide with cellular components cannot be entirely ruled out and may warrant further investigation.
